An In-depth Technical Guide to the Chemical Properties of 1-(Bromomethyl)-3,5-di-tert-butylbenzene
An In-depth Technical Guide to the Chemical Properties of 1-(Bromomethyl)-3,5-di-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(Bromomethyl)-3,5-di-tert-butylbenzene. This sterically hindered benzyl bromide derivative serves as a versatile reagent in organic synthesis, particularly in the development of novel therapeutic agents. This document consolidates its known physical and chemical characteristics, provides a detailed experimental protocol for its synthesis, and explores its utility in the synthesis of biologically active molecules, including steroid sulfatase inhibitors and antimicrobial peptides. Spectroscopic data, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), are presented and analyzed.
Introduction
1-(Bromomethyl)-3,5-di-tert-butylbenzene (Compound 1 ) is an aromatic organic compound characterized by a benzene ring substituted with a bromomethyl group and two bulky tert-butyl groups at the meta positions. This unique substitution pattern imparts significant steric hindrance around the reactive benzylic bromide, influencing its reactivity and making it a valuable tool for introducing the 3,5-di-tert-butylbenzyl moiety into various molecular scaffolds. This structural feature is of particular interest in medicinal chemistry and materials science, where the bulky, lipophilic di-tert-butylphenyl group can be used to modulate the pharmacological and physical properties of target molecules.
Physicochemical Properties
The physicochemical properties of 1-(Bromomethyl)-3,5-di-tert-butylbenzene are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₃Br | [1][2][3] |
| Molecular Weight | 283.25 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 30 °C | [1][2] |
| Boiling Point | 279.7 °C at 760 mmHg | [1][2] |
| Density | 1.122 g/cm³ | [1] |
| CAS Number | 62938-08-3 | [1][2][3] |
| Solubility | Insoluble in water. Soluble in common organic solvents like THF, CH₂Cl₂, and hexanes. | [4] |
Reactivity and Chemical Properties
The chemical reactivity of 1-(Bromomethyl)-3,5-di-tert-butylbenzene is dominated by the presence of the benzylic bromide. The C-Br bond is susceptible to nucleophilic substitution, making this compound an excellent alkylating agent for a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. The two bulky tert-butyl groups sterically shield the benzylic carbon, which can influence the kinetics and regioselectivity of its reactions.
Common reactions involving 1-(Bromomethyl)-3,5-di-tert-butylbenzene include:
-
Nucleophilic Substitution: It readily undergoes Sₙ2 reactions with various nucleophiles to introduce the 3,5-di-tert-butylbenzyl group.
-
Williamson Ether Synthesis: Reaction with alkoxides or phenoxides yields the corresponding ethers.
-
Gabriel Synthesis: Used in the synthesis of primary amines.
-
Grignard Reagent Formation: It can be used to prepare the corresponding Grignard reagent, a powerful carbon nucleophile.
The stability of the compound is generally good under standard laboratory conditions, though it should be protected from strong bases and high temperatures to prevent elimination or decomposition.
Experimental Protocols
Synthesis of 1-(Bromomethyl)-3,5-di-tert-butylbenzene
A common and effective method for the synthesis of 1-(Bromomethyl)-3,5-di-tert-butylbenzene is the radical bromination of 3,5-di-tert-butyltoluene using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide or AIBN.
Reaction Scheme:
Figure 1: Synthesis of 1-(Bromomethyl)-3,5-di-tert-butylbenzene.
Materials:
-
3,5-Di-tert-butyltoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexanes
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-di-tert-butyltoluene (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO (0.02-0.05 eq).
-
Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain reflux for 4-6 hours. The reaction can be monitored by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with deionized water to remove any remaining succinimide and other water-soluble impurities.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using hexanes as the eluent to afford pure 1-(Bromomethyl)-3,5-di-tert-butylbenzene as a white to off-white solid.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum is characterized by the following signals:
-
δ 7.20-7.10 (m, 3H): These signals correspond to the aromatic protons. Due to the meta-substitution pattern, a complex multiplet is often observed.
-
δ 4.45 (s, 2H): A sharp singlet corresponding to the two protons of the bromomethyl (-CH₂Br) group.
-
δ 1.32 (s, 18H): A strong singlet representing the eighteen equivalent protons of the two tert-butyl groups.
-
-
¹³C NMR (75 MHz, CDCl₃): The carbon NMR spectrum shows the following key resonances:
-
δ 151.0: Quaternary carbons of the benzene ring attached to the tert-butyl groups.
-
δ 138.0: Quaternary carbon of the benzene ring attached to the bromomethyl group.
-
δ 125.0, 122.0: Carbons of the benzene ring bearing a hydrogen atom.
-
δ 35.0: Quaternary carbons of the tert-butyl groups.
-
δ 34.0: Carbon of the bromomethyl (-CH₂Br) group.
-
δ 31.5: Methyl carbons of the tert-butyl groups.
-
Infrared (IR) Spectroscopy
The FT-IR spectrum of 1-(Bromomethyl)-3,5-di-tert-butylbenzene displays characteristic absorption bands that confirm its structure:
-
3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic ring.
-
2960-2870 cm⁻¹: C-H stretching vibrations of the tert-butyl and methyl groups.
-
1600, 1480 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
1250 cm⁻¹: C-H bending vibrations of the tert-butyl groups.
-
680-640 cm⁻¹: C-Br stretching vibration of the bromomethyl group.
Mass Spectrometry (MS)
The electron ionization mass spectrum of 1-(Bromomethyl)-3,5-di-tert-butylbenzene exhibits a characteristic fragmentation pattern.
-
Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 282 and 284, corresponding to the presence of the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).
-
Base Peak: The base peak is typically observed at m/z 203, resulting from the loss of the bromine atom to form the stable 3,5-di-tert-butylbenzyl cation.[5][6]
-
Other Fragments: Another significant fragment is often seen at m/z 57, corresponding to the tert-butyl cation.
References
- 1. rsc.org [rsc.org]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. Chemical Synthesis of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]
- 4. 1-Bromo-3,5-di-tert-butylbenzene | C14H21Br | CID 620136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass spectroscopy...........bromomethyl benzene (benzyl bromide) [orgspectroscopyint.blogspot.com]
- 6. Illustrated Glossary of Organic Chemistry - Fragment ion [chem.ucla.edu]
